molecular formula C20H18BrNO3 B443434 5-[(2-bromophenoxy)methyl]-N-(3,5-dimethylphenyl)furan-2-carboxamide

5-[(2-bromophenoxy)methyl]-N-(3,5-dimethylphenyl)furan-2-carboxamide

Cat. No.: B443434
M. Wt: 400.3g/mol
InChI Key: PWFAROUFBPLTFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(2-bromophenoxy)methyl]-N-(3,5-dimethylphenyl)furan-2-carboxamide is a synthetic organic compound with a molecular formula of C20H18BrNO3 It is characterized by the presence of a bromophenoxy group, a dimethylphenyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-bromophenoxy)methyl]-N-(3,5-dimethylphenyl)furan-2-carboxamide typically involves the reaction of 2-bromophenol with a suitable furan derivative under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques, such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(2-bromophenoxy)methyl]-N-(3,5-dimethylphenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the bromophenoxy group to a phenoxy group.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of phenoxy derivatives.

Scientific Research Applications

5-[(2-bromophenoxy)methyl]-N-(3,5-dimethylphenyl)furan-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(2-bromophenoxy)methyl]-N-(3,5-dimethylphenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The bromophenoxy group may interact with enzymes or receptors, leading to changes in cellular processes. The furan ring can also participate in various biochemical reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(2-chlorophenoxy)methyl]-N-(3,5-dimethylphenyl)-2-furamide
  • 5-[(2-fluorophenoxy)methyl]-N-(3,5-dimethylphenyl)-2-furamide
  • 5-[(2-iodophenoxy)methyl]-N-(3,5-dimethylphenyl)-2-furamide

Uniqueness

Compared to similar compounds, 5-[(2-bromophenoxy)methyl]-N-(3,5-dimethylphenyl)furan-2-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom’s size and electronegativity can affect the compound’s chemical and physical properties, making it distinct from its chloro, fluoro, and iodo counterparts.

Properties

Molecular Formula

C20H18BrNO3

Molecular Weight

400.3g/mol

IUPAC Name

5-[(2-bromophenoxy)methyl]-N-(3,5-dimethylphenyl)furan-2-carboxamide

InChI

InChI=1S/C20H18BrNO3/c1-13-9-14(2)11-15(10-13)22-20(23)19-8-7-16(25-19)12-24-18-6-4-3-5-17(18)21/h3-11H,12H2,1-2H3,(H,22,23)

InChI Key

PWFAROUFBPLTFM-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CC=C(O2)COC3=CC=CC=C3Br)C

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CC=C(O2)COC3=CC=CC=C3Br)C

Origin of Product

United States

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